2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine
Description
Properties
IUPAC Name |
[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-8-10-22(11-9-14)20(23)17-5-7-19(21-13-17)26(24,25)18-6-4-15(2)16(3)12-18/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXDWVMHUOOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the 3,4-dimethylbenzenesulfonyl group through sulfonylation reactions. The final step involves the addition of the 4-methylpiperidine-1-carbonyl group via acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Properties of 2-(3,4-Dimethylbenzenesulfonyl)-5-(4-Methylpiperidine-1-Carbonyl)Pyridine and Analogs
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound’s 3,4-dimethylbenzenesulfonyl group contrasts with the 2-chloroethylsulfonyl and trifluoromethyl groups in ’s analog . The 4-methylpiperidine-1-carbonyl group introduces a bulky, flexible substituent distinct from rigid aromatic systems (e.g., bromophenyl in ) . This flexibility may influence binding kinetics in enzyme inhibition.
Physical Properties :
- Melting points for sulfonamide-containing pyridines in range from 268–287°C , attributed to strong intermolecular hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but likely higher than ’s analog (84–85.5°C) due to increased molecular symmetry and reduced halogen content.
Synthetic Routes :
- The target compound’s synthesis may parallel methods in , where sulfonyl chlorides react with pyridine precursors under reflux with pyridine . Yields for analogs in (67–81%) suggest moderate efficiency, likely dependent on substituent steric effects .
Key Contrasts and Limitations
- Electron-Withdrawing vs.
- Fluorinated Analogs : Highly fluorinated sulfonamides in exhibit unique solubility and thermal stability but lack the conformational flexibility of the target compound’s piperidine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
